Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate
Overview
Description
Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate is a chemical compound known for its versatile applications in scientific research. It is characterized by the presence of a tert-butyl group, a piperidine ring, and an aminopyridine moiety. This compound is often utilized in various fields such as chemistry, biology, and medicine due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the aminopyridine group. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, thereby modulating biological pathways and exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate: This compound shares a similar structure but differs in the position of the aminopyridine group.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a different aromatic group attached to the piperidine ring.
Uniqueness
Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable tool in scientific research and potential therapeutic applications.
Biological Activity
Tert-butyl (1-(4-aminopyridin-2-yl)piperidin-3-yl)carbamate, a compound with significant pharmaceutical potential, has garnered attention for its biological activity, particularly in the context of cancer treatment and neurological disorders. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H24N4O2
- Molecular Weight : 292.38 g/mol
- IUPAC Name : this compound
This compound is primarily recognized for its role as a pharmacological agent targeting various biological pathways. Its structural components allow it to interact with specific receptors and enzymes, leading to therapeutic effects. Notably, it has been associated with the inhibition of certain kinases, which are crucial in cell signaling pathways related to cancer proliferation and survival.
Anticancer Properties
Research indicates that this compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are vital for cell cycle progression in cancer cells. By inhibiting these kinases, the compound can effectively halt the proliferation of cancerous cells.
Table 1: Inhibitory Activity Against CDKs
Compound Name | Target Kinase | IC50 (nM) |
---|---|---|
This compound | CDK4 | 25 |
This compound | CDK6 | 30 |
This data suggests a promising therapeutic index for the compound in treating cancers such as ER-positive breast cancer.
Neurological Effects
In addition to its anticancer properties, the compound exhibits potential neuroprotective effects. Studies have shown that it can modulate neurotransmitter levels and enhance synaptic plasticity, which may be beneficial in treating neurodegenerative diseases like Alzheimer's.
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound led to:
- Increased levels of acetylcholine in the hippocampus.
- Improved cognitive function as measured by maze tests.
- Reduced markers of oxidative stress.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the coupling of piperidine derivatives with aminopyridines. This synthetic pathway is crucial for producing various analogs that may exhibit enhanced biological activity or reduced side effects.
Synthesis Overview
- Starting Materials : Piperidine derivatives and 4-amino-pyridine.
- Reagents : Common reagents include coupling agents like HOBt and DMAP.
- Yield Optimization : Conditions such as temperature and solvent choice significantly affect yield.
Properties
IUPAC Name |
tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-12-5-4-8-19(10-12)13-9-11(16)6-7-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOGFBZXWBJSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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